molecular formula C10H15N5O B1516928 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 915924-07-1

2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1516928
CAS No.: 915924-07-1
M. Wt: 221.26 g/mol
InChI Key: TXHSHTZVOJNAQA-UHFFFAOYSA-N
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Description

2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a complex organic compound with a molecular weight of 221.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with hydrazine and an isocyanate derivative under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-6-isobutyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

  • 2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL (isomer)

  • 2-Amino-6-isobutyl-4-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular arrangement contributes to its distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-5-methyl-6-(2-methylpropyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-5(2)4-7-6(3)12-10-13-9(11)14-15(10)8(7)16/h5H,4H2,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHSHTZVOJNAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651105
Record name 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-07-1
Record name 2-Amino-5-methyl-6-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 3
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 4
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 5
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 6
2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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